molecular formula C30H25N3O6 B12914210 7-(Diethylamino)-N-(4-(2,5-dioxo-3-phenoxy-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

7-(Diethylamino)-N-(4-(2,5-dioxo-3-phenoxy-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B12914210
M. Wt: 523.5 g/mol
InChI Key: UBJWHEMNSJPXJG-UHFFFAOYSA-N
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Description

7-(Diethylamino)-N-(4-(2,5-dioxo-3-phenoxy-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C30H25N3O6 and its molecular weight is 523.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C30H25N3O6

Molecular Weight

523.5 g/mol

IUPAC Name

7-(diethylamino)-N-[4-(2,5-dioxo-3-phenoxypyrrol-1-yl)phenyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C30H25N3O6/c1-3-32(4-2)22-13-10-19-16-24(30(37)39-25(19)17-22)28(35)31-20-11-14-21(15-12-20)33-27(34)18-26(29(33)36)38-23-8-6-5-7-9-23/h5-18H,3-4H2,1-2H3,(H,31,35)

InChI Key

UBJWHEMNSJPXJG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)N4C(=O)C=C(C4=O)OC5=CC=CC=C5

Origin of Product

United States

Biological Activity

7-(Diethylamino)-N-(4-(2,5-dioxo-3-phenoxy-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The compound's structure suggests it may exhibit significant pharmacological properties, including anticancer activity, which is a focus of ongoing research.

Chemical Structure and Properties

The molecular formula of this compound is C30H25N3O6C_{30}H_{25}N_{3}O_{6}, and it features a complex arrangement of functional groups that may contribute to its biological activity. The presence of diethylamino and chromene moieties are particularly noteworthy as they are often associated with enhanced biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies on related chromene derivatives have shown their ability to inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Many chromene derivatives induce cell cycle arrest in cancer cells, preventing their division and proliferation.
  • Apoptosis Induction : These compounds can trigger programmed cell death (apoptosis) in malignant cells by activating intrinsic pathways.
  • Inhibition of Metastasis : Some studies have reported that chromene derivatives inhibit the migration and invasion of cancer cells, thereby reducing metastatic potential.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or survival.
  • Receptor Modulation : It could interact with specific cellular receptors that mediate growth signals.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Anticancer Activity : A study published in Cancer Letters demonstrated that a similar chromene derivative significantly inhibited tumor growth in xenograft models by inducing apoptosis and reducing angiogenesis .
  • Mechanistic Insights : Another investigation highlighted the interaction of chromene-based compounds with topoisomerases, suggesting potential as chemotherapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
ApoptosisInduction of programmed cell death
MetastasisReduced migration and invasion
Enzyme InhibitionInhibition of key metabolic enzymes

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